3-(2,4,6-trifluorophenyl)propanoic acid
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Overview
Description
3-(2,4,6-Trifluorophenyl)propanoic acid is a fluorinated aromatic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.1 g/mol. This compound is characterized by the presence of three fluorine atoms attached to the phenyl ring, which significantly influences its chemical properties and reactivity. It is used in various scientific research and industrial applications due to its unique structural features.
Mechanism of Action
Target of Action
Similar compounds such as trifluorophenylboronic acids have been involved in suzuki-miyaura coupling reactions .
Mode of Action
Related compounds have been used in the synthesis of phenylboronic catechol esters and in enantioselective borane reduction of trifluoroacetophenone .
Biochemical Pathways
Related compounds have been involved in the synthesis of multisubstituted olefins and conjugate dienes .
Result of Action
The related compounds have been used in the synthesis of various organic compounds .
Action Environment
The stability of related compounds like trifluorophenylboronic acids could be influenced by factors such as temperature, ph, and presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a trifluorophenylboronic acid with a suitable propanoic acid derivative under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran, and a palladium catalyst.
Industrial Production Methods: Industrial production of 3-(2,4,6-trifluorophenyl)propanoic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4,6-Trifluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2,4,6-Trifluorophenyl)propanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 3-(2,3,6-Trifluorophenyl)propanoic acid
- 2,4,6-Trifluorophenylboronic acid
Comparison: 3-(2,4,6-Trifluorophenyl)propanoic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions compared to other trifluorophenyl derivatives. This unique structure can result in different chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1102373-38-5 |
---|---|
Molecular Formula |
C9H7F3O2 |
Molecular Weight |
204.1 |
Purity |
95 |
Origin of Product |
United States |
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